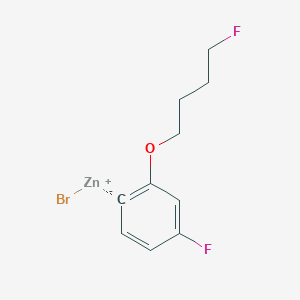
2-(4-Fluorobutoxy)-4-fluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorobutoxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine atoms in its structure can impart unique properties to the resulting products, making it a useful tool in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobutoxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(4-fluorobutoxy)-4-fluorobromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(4-fluorobutoxy)-4-fluorobromobenzene+Zn→2-(4-fluorobutoxy)-4-fluorophenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobutoxy)-4-fluorophenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. These reactions involve the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. Typical reaction conditions involve the use of THF as a solvent, with the reaction being carried out under an inert atmosphere at temperatures ranging from room temperature to slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2-(4-Fluorobutoxy)-4-fluorophenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biologically active molecules, potentially leading to the development of new drugs.
Medicine: Its role in the synthesis of pharmaceuticals makes it valuable in medicinal chemistry for the development of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 2-(4-fluorobutoxy)-4-fluorophenylzinc bromide exerts its effects involves the transfer of the phenyl group to a suitable electrophilic partner in the presence of a catalyst. The zinc atom acts as a mediator, facilitating the formation of the carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic partner.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorobutoxy)phenylmagnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.
4-(4-Fluorobutoxy)phenylmagnesium bromide: A related compound with similar reactivity but different substitution patterns.
Uniqueness
2-(4-Fluorobutoxy)-4-fluorophenylzinc bromide is unique due to the presence of two fluorine atoms, which can impart distinct electronic and steric properties to the resulting products. This makes it particularly valuable in the synthesis of molecules with specific desired properties, such as increased metabolic stability or altered biological activity.
Properties
Molecular Formula |
C10H11BrF2OZn |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-(4-fluorobutoxy)benzene-4-ide |
InChI |
InChI=1S/C10H11F2O.BrH.Zn/c11-6-1-2-7-13-10-5-3-4-9(12)8-10;;/h3-4,8H,1-2,6-7H2;1H;/q-1;;+2/p-1 |
InChI Key |
CRJFKRGTAZASAC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=[C-]1)OCCCCF)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




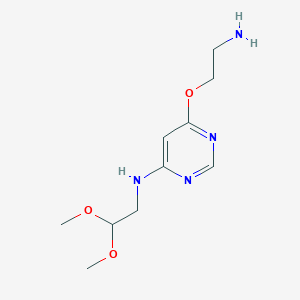
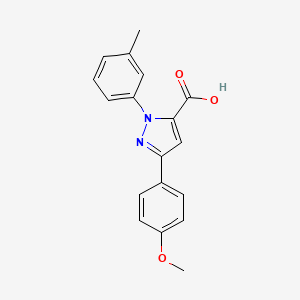
![3-[(2-Methoxyethyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14879818.png)
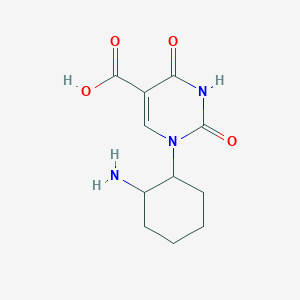
![3-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B14879826.png)
![4-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14879827.png)
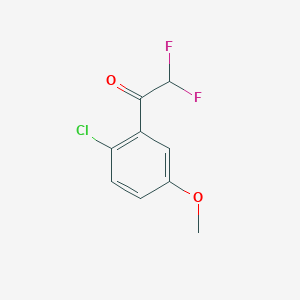
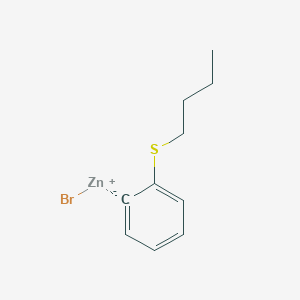
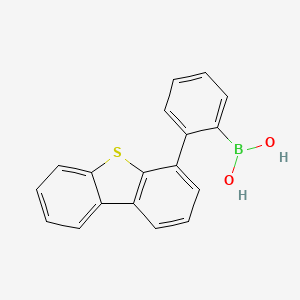
![(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-hydroxyphenyl)imino]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B14879868.png)
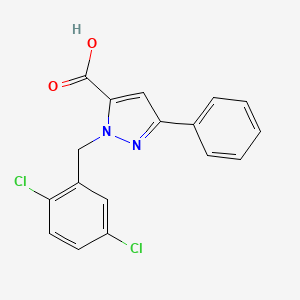
![Tert-butyl 8-hydroxy-6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14879880.png)
